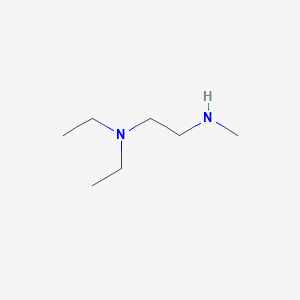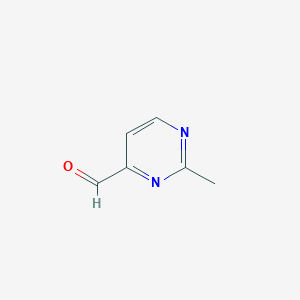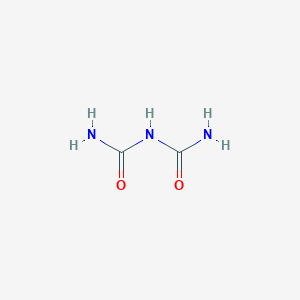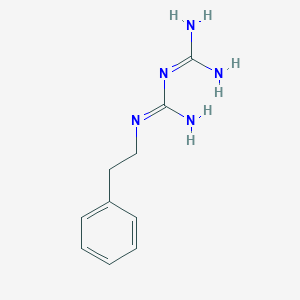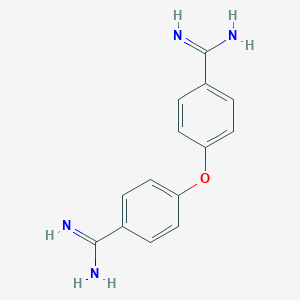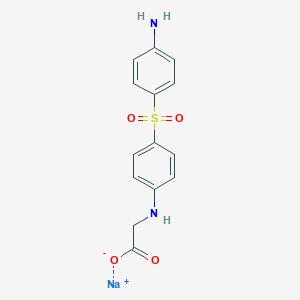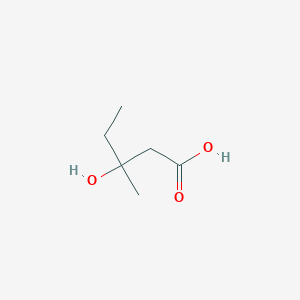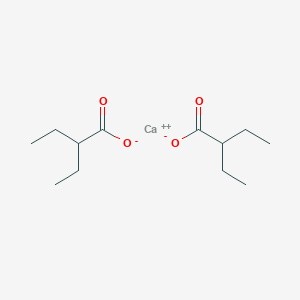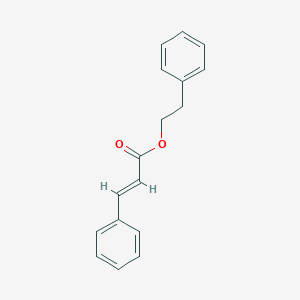
Octadecylisocyanat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of octadecyl isocyanate involves chemical modifications and interactions with various substrates. For instance, Siqueira et al. (2010) demonstrated the chemical grafting of cellulose nanoparticles with n-octadecyl isocyanate using an in situ solvent exchange procedure, showcasing the chemical's utility in modifying natural polymers for enhanced dispersion in organic solvents (Siqueira, Bras, & Dufresne, 2010).
Molecular Structure Analysis
The molecular structure of octadecyl isocyanate allows for effective surface modifications, as evidenced by the ability to enhance the dispersion of cellulose nanoparticles in organic solvents through grafting processes. This is attributed to its long hydrophobic chain and reactive isocyanate group, which facilitate interactions with various substrates and polymers.
Chemical Reactions and Properties
Octadecyl isocyanate participates in a range of chemical reactions, notably with nucleophilic agents. Tezuka (1961) studied its reactions and the water-repellent effect of its derivatives, showing its versatility in producing functional materials with desirable properties (Tezuka, 1961).
Physical Properties Analysis
Its physical properties, including solubility and thermal behavior, play a crucial role in its application in material science and polymer chemistry. The work by Nouri et al. (2020) on incorporating octadecyl isocyanate-functionalized graphene oxide into polyurethane nanocomposites highlights the impact of these properties on the mechanical and shape memory characteristics of the resulting materials (Nouri, Rezaei, Lotfi Mayan Sofla, & Babaie, 2020).
Chemical Properties Analysis
The reactivity of octadecyl isocyanate, particularly its interactions with other chemical groups, underpins its utility in synthesizing advanced materials with tailored properties. Its ability to form urethane and amide functionalities upon reaction with hydroxyl and carboxyl groups, as demonstrated by Nouri et al. (2020), is central to its applications in creating functional nanocomposites (Nouri et al., 2020).
Wissenschaftliche Forschungsanwendungen
Herstellung von hydrophoben Melaminschwämmen
Octadecylisocyanat wird bei der Herstellung von hydrophoben Melaminschwämmen verwendet. Diese Schwämme werden in einer einstufigen Reaktion von drei Isocyanaten (einschließlich this compound) mit Hydroxymethylgruppen, die sich am Melaminschwamm befinden, hergestellt . Die modifizierten Schwämme haben ein dreidimensionales Netzwerk mit hoher Porosität, das als effizientes Adsorptionsmittel verwendet werden kann, um eine Vielzahl von Ölen oder organischen Lösungsmitteln mit unterschiedlichen Viskositäten und Dichten zu adsorbieren .
Öl- und organische Lösungsmittelabsorption
Die mit this compound modifizierten Schwämme weisen eine gute Ölabsorptionsleistung auf, mit dem 62–143-fachen ihres Gewichts für verschiedene Öle und organische Lösungsmittel . Dies macht sie sehr effizient bei der Öl- und organischen Lösungsmittelabsorption.
Kontrolle der Wasserverschmutzung
Die mit this compound hergestellten hydrophoben Melaminschwämme können zur Kontrolle der Wasserverschmutzung eingesetzt werden. Sie können Öl effizient vom Wasser trennen, was ein wichtiges Verfahren zur Lösung von Wasserverschmutzungsproblemen ist .
Modifizierung von Cellulose-Nanokristallen
this compound wird zur chemischen Modifizierung von Cellulose-Nanokristallen verwendet. Dies fördert die Interaktion zwischen Füllstoff und Matrix an der Grenzfläche, was bei der Herstellung von Verbundwerkstoffen entscheidend ist .
5. Verbesserung der mechanischen und rheologischen Eigenschaften von Verbundwerkstoffen this compound wird als Modifikator für Cellulose-Nanokristalle bei der Synthese von Poly(butylenadipat-co-terephthalat) (PBAT)-basierten Nanoverbundwerkstoffen verwendet. Dies führt zu verbesserten mechanischen und rheologischen Eigenschaften .
Herstellung von Polyurethanverbundwerkstoffen
this compound wird zur Modifizierung von Lignin verwendet, um die Ligninfüllstoffe effektiv in eine Polyurethanmatrix einzubringen. Dies geschieht, um Verbundwerkstoffe mit verbesserten Eigenschaften herzustellen .
Wirkmechanismus
Target of Action
Octadecyl isocyanate, also known as 1-Isocyanatooctadecane, is a compound that primarily targets cellulose nanocrystals and poly (2-hydroxyethyl methacrylate) (pHEMA) films . It is used for the chemical modification of these substances to promote interfacial filler/matrix interactions .
Mode of Action
Octadecyl isocyanate belongs to the class of isocyanates, which are electrophiles . They are reactive towards a variety of nucleophiles, including alcohols, amines, and even water . When an isocyanate reacts with an alcohol, it forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .
Biochemical Pathways
It is known that isocyanates, in general, can react with water to form carbon dioxide . This reaction is exploited in tandem with the production of polyurethane to give polyurethane foams . Isocyanates also react with amines to give ureas .
Pharmacokinetics
It is known that isocyanates are usually produced from amines by phosgenation . This process involves treating amines with phosgene to produce isocyanates .
Result of Action
Octadecyl isocyanate has been employed for the chemical modification of cellulose nanocrystals to promote interfacial filler/matrix interactions . It has also been used to modify pHEMA films to investigate in vitro hemocompatibility assays using freshly drawn human whole blood .
Safety and Hazards
Zukünftige Richtungen
Octadecyl isocyanate has been employed for chemical modification of the surface of cellulose nanocrystals to promote interfacial filler/matrix interactions . It has also been used in the synthesis of reduced octadecyl isocyanate-functionalized graphene oxide nanosheets . These applications suggest potential future directions in the field of material science and engineering.
Eigenschaften
IUPAC Name |
1-isocyanatooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDQYHPOSSHSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038727 | |
| Record name | Octadecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Octadecane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
112-96-9 | |
| Record name | Octadecyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ297B5H72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Octadecyl isocyanate reacts with the hydroxyl groups on cellulose to form carbamate linkages. [, , ] This modification increases the hydrophobicity of cellulose, as evidenced by increased contact angles and decreased water absorption. [, , , ] The modified cellulose exhibits improved compatibility with hydrophobic polymers, leading to better dispersion in polymer matrices and enhanced mechanical properties of the resulting composites. [, , , ]
A: Functionalizing MWCNTs with octadecyl isocyanate (i-MWCNTs) significantly improves their dispersion within the SMPU matrix. [] This improved dispersion enhances the electrical conductivity of the composite, allowing for electrically-triggered shape memory effects. [] Additionally, the i-MWCNTs reduce the crystallinity and melting temperature of the SMPU's soft segment, ultimately influencing its thermal and mechanical properties. []
A: Octadecyl isocyanate has the molecular formula C19H37NO and a molecular weight of 295.5 g/mol. [] Key spectroscopic data includes a characteristic peak in the infrared (IR) spectrum around 2270 cm-1, corresponding to the stretching vibration of the isocyanate group (-N=C=O). [, , , ]
A: When used as a coating on hydrogel drug delivery devices, octadecyl isocyanate creates a hydrophobic barrier. [] This barrier helps to control the release rate of drugs from the hydrogel, providing a sustained release over a longer period. []
A: Octadecyl isocyanate is primarily utilized as a reagent rather than a catalyst. It reacts with hydroxyl groups present in various materials like cellulose, lignin, and polymers, leading to the formation of carbamate linkages. This modification significantly alters the surface properties of the materials, enhancing their hydrophobicity and compatibility with other hydrophobic substances. [, , , ]
A: Research indicates that increasing the alkyl chain length in isocyanate modifiers enhances the hydrophobic character of the modified cellulose. [, ] This, in turn, influences its interaction with other materials, impacting properties such as water repellency and compatibility with hydrophobic polymers. [, ]
ANone: The provided research focuses primarily on the material science applications of octadecyl isocyanate. Questions pertaining to PK/PD, efficacy, resistance, toxicology, drug delivery, and related aspects are not directly addressed in this context.
A: Alternatives to octadecyl isocyanate for modifying cellulose include other long-chain alkyl isocyanates, silane coupling agents (like 3-aminopropyltriethoxysilane), and acyl chlorides (like palmitoyl chloride). [, , ] The choice of modifier depends on the specific application and desired properties of the final material.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





